Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate
Description
Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate is a pyridine-based dicarboxylate derivative characterized by ethoxycarbonyl groups at the 2- and 6-positions and a benzyloxy substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of coordination polymers, ligands for metal complexes, and functionalized polymers. Its benzyloxy group enhances steric bulk and lipophilicity, making it suitable for applications in supramolecular chemistry and materials science .
Properties
IUPAC Name |
diethyl 4-phenylmethoxypyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-3-22-17(20)15-10-14(11-16(19-15)18(21)23-4-2)24-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVFTJRZQKBUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699780 | |
| Record name | Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18986-14-6 | |
| Record name | Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 4-Hydroxypyridine-2,6-dicarboxylate Derivatives
The most straightforward method involves alkylation of diethyl 4-hydroxypyridine-2,6-dicarboxylate with benzyl bromide under basic conditions. This route capitalizes on the nucleophilic aromatic substitution (SNAr) reactivity of the hydroxyl group at the pyridine’s 4-position:
Reaction Scheme:
Optimized Conditions:
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Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
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Solvent: Dimethylformamide (DMF) or acetonitrile
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Temperature: 80–100°C
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Time: 12–24 hours
Yield: 70–85%. The choice of base significantly impacts reaction efficiency, with Cs₂CO₃ providing higher yields due to enhanced solubility of intermediates.
Hantzsch Pyridine Synthesis with Subsequent Functionalization
The Hantzsch reaction constructs the pyridine core from aldehydes, β-keto esters, and ammonia, enabling simultaneous incorporation of substituents. For this compound, this method involves:
Step 1: Condensation of benzaldehyde derivatives with ethyl acetoacetate and ammonium hydroxide to form 1,4-dihydropyridine intermediates.
Step 2: Oxidation to the aromatic pyridine ring using mild oxidants (e.g., HNO₃ or iodine).
Step 3: Esterification or transesterification to install ethyl groups.
Critical Parameters:
Table 1: Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Alkylation of 4-OH Derivative | K₂CO₃, DMF, benzyl bromide | 85 | ≥98 | Industrial |
| Hantzsch Synthesis | Benzaldehyde, ethyl acetoacetate | 65 | 95 | Laboratory-scale |
Industrial-Scale Optimization: Solvent and Catalyst Selection
Recent patents highlight innovations in solvent systems and catalytic cycles to enhance efficiency. For instance, substituting traditional DMF with recoverable solvents like ethyl acetate reduces environmental impact and costs. A patented protocol achieves 92% yield by refluxing 4-benzyloxy-pyridine-N-oxide with acetic anhydride in DMF, followed by ethyl acetate recrystallization:
Key Steps:
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Reflux 4-benzyloxy-pyridine-N-oxide with acetic anhydride (1:1.4–2.5 molar ratio) in DMF (1.9–3.8× mass ratio).
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Distill under reduced pressure to remove excess solvent.
Challenges in Purification and Byproduct Management
A major hurdle in large-scale synthesis is the separation of regioisomers and unreacted starting materials. Chromatographic methods are impractical industrially; instead, fractional crystallization in ethyl acetate or hexane/ethyl acetate mixtures is preferred .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow reactors are often employed to enhance yield and purity through precise control of reaction parameters.
Chemical Properties and Reactions
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate can undergo various chemical reactions:
- Oxidation : Forms pyridine N-oxides using oxidizing agents like hydrogen peroxide.
- Reduction : Converts ester groups to alcohols using lithium aluminum hydride.
- Substitution : The benzyloxy group can be replaced with other nucleophiles.
Organic Synthesis
This compound is utilized as a building block for synthesizing complex organic molecules. It facilitates the creation of various derivatives that can be used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research has highlighted its potential therapeutic properties:
- Anti-inflammatory Activity : Investigated for its ability to inhibit inflammatory pathways.
- Anticancer Properties : Studies suggest it may induce apoptosis in cancer cells through specific molecular interactions .
Biochemical Assays
The compound serves as a ligand in biochemical assays, enhancing binding affinity to target proteins. This application is crucial for drug discovery and development .
Material Science
This compound is used in the production of specialty chemicals and materials with unique properties due to its structural features .
Case Studies
Mechanism of Action
The mechanism of action of Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Reactivity and Functionalization
- Benzyloxy vs. Propargyloxy Groups : The benzyloxy group in the target compound provides stability under acidic conditions, whereas propargyloxy derivatives (e.g., compounds 3a–d in ) enable click chemistry via copper-catalyzed azide-alkyne cycloaddition. Propargyloxy analogues exhibit higher reactivity in photodynamic applications .
- Ester Hydrolysis : Diethyl esters (e.g., PD26 in ) are more resistant to hydrolysis than dimethyl esters (e.g., CMDPA in ), allowing controlled hydrolysis to dicarboxylic acids for coordination chemistry .
- Substituent Effects: Brominated derivatives (e.g., dimethyl 4-bromopyridine-2,6-dicarboxylate ) facilitate Suzuki-Miyaura cross-coupling, whereas hydroxyl or amino groups enable hydrogen bonding in enzyme inhibition .
Research Findings and Data
Table 2: Comparative Physical and Spectral Data
Biological Activity
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate (DBPDC) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a benzyloxy group that enhances its reactivity and potential interactions with biological targets. This article explores the biological activity of DBPDC, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C18H19NO5
- Molecular Weight : 341.35 g/mol
- Structure : The presence of the benzyloxy group at the 4-position of the pyridine ring significantly influences its chemical properties and biological interactions.
DBPDC's biological activity can be attributed to several mechanisms:
- Enzyme Interaction : The benzyloxy group enhances binding affinity to specific enzymes, allowing DBPDC to modulate their activity. This interaction can lead to inhibition or activation of various biochemical pathways.
- Antioxidant Activity : Preliminary studies suggest that DBPDC may exhibit antioxidant properties, potentially through free radical scavenging mechanisms similar to those observed in other dihydropyridine derivatives .
- Antimicrobial Properties : Compounds with a pyridine nucleus have shown notable antimicrobial activities. DBPDC may possess similar properties, enhancing its therapeutic applications against bacterial and fungal infections .
Biological Activity Overview
The following table summarizes the key biological activities associated with DBPDC:
Case Studies
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Antioxidant Activity Study :
In a comparative study of dihydropyridine derivatives, compounds similar to DBPDC were evaluated for their antioxidant capacity using DPPH and β-carotene assays. Results indicated that derivatives with electron-donating groups exhibited higher relative antioxidant activity (RAA) compared to standard antioxidants like ascorbic acid . -
Antimicrobial Efficacy :
A study on pyridine derivatives demonstrated significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. While specific data on DBPDC is limited, the structural similarities suggest that it may exhibit comparable efficacy . -
Anti-inflammatory Mechanism :
Research on related compounds indicated that they could inhibit leukotriene synthesis—a key mediator in inflammatory responses—by acting on specific hydrolases involved in leukotriene metabolism . This suggests a potential pathway through which DBPDC could exert anti-inflammatory effects.
Comparative Analysis with Similar Compounds
The following table compares DBPDC with related pyridine derivatives:
| Compound | Chemical Structure | Biological Activity |
|---|---|---|
| Diethyl 2,6-Pyridinedicarboxylate | Lacks benzyloxy group | Limited reactivity in biological systems |
| Dimethyl 2,6-Pyridinedicarboxylate | Different ester groups | Lower binding affinity compared to DBPDC |
| Diethyl 4-(Hydroxy)pyridine-2,6-dicarboxylate | Hydroxyl instead of benzyloxy | Moderate antioxidant activity |
Q & A
Q. How does the benzyloxy group’s electron-withdrawing nature influence electrochemical behavior in catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
